2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline
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Overview
Description
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.23. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- A study reported the synthesis and evaluation of compounds structurally similar to the given chemical, exhibiting significant antibacterial activity. These compounds included derivatives of N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin. These synthesized compounds showed excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Synthesis and Structural Analysis
- A study focused on the synthesis of triflumizole, a compound with a similar structure, and analyzed its crystal structure. This research contributed to understanding the molecular configurations and interactions within such compounds (Kim, Park, Shin, & Kim, 2010).
Derivatives Synthesis
- Research on the reactions of para-substituted anilines with various reagents led to the formation of several compounds, including imidazolines and dihydroquinazolines. This study showcases the chemical versatility and potential for creating a range of derivatives from similar base structures (Yunnikova & Ésenbaeva, 2016).
Antifungal Activity
- Another study synthesized derivatives of imidazole and evaluated their antifungal and antibacterial activities. These compounds, similar in structure to the chemical , did not show significant antibacterial activities but exhibited moderate antifungal activities (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Self-Aggregation Study
- A study on benzimidazole and triazole adducts, similar in structure, showed interesting self-aggregation properties. This research contributes to the understanding of the molecular behavior of such compounds in different environments (Sahay & Ghalsasi, 2019).
Reaction with Copper(ii) Chloride
- Research into the reaction of a compound structurally similar to the query with copper(ii) chloride revealed an unusual result, contributing to the knowledge of how such chemicals interact with metal ions (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazole and dichloroaniline , both of which have been found in various biologically active compounds . .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors , and dichloroanilines are used in the production of dyes and herbicides .
Biochemical Pathways
Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Dichloroanilines are used in the production of dyes and herbicides , suggesting they may affect pathways related to these functions.
Result of Action
For example, some imidazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCDRSNBWNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.